Chemical properties and stability of ethyl 7-oxoazepane-2-carboxylate
Chemical properties and stability of ethyl 7-oxoazepane-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Stability of Ethyl 7-Oxoazepane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of ethyl 7-oxoazepane-2-carboxylate, a heterocyclic motif of significant interest in medicinal chemistry. The document delves into the compound's core physicochemical properties, reactivity, and, most critically, its stability under various conditions. As a derivative of caprolactam, this seven-membered lactam structure serves as a valuable scaffold for designing novel therapeutic agents.[1] This guide offers field-proven insights and detailed protocols for synthesis, handling, and stability assessment, designed to empower researchers in leveraging this promising molecule for drug discovery and development.
Introduction: The Significance of the 7-Oxoazepane-2-carboxylate Scaffold
The 7-oxoazepane-2-carboxylate framework is recognized as a privileged heterocyclic motif in medicinal chemistry.[1] Its seven-membered lactam (azepane) ring provides a three-dimensional architecture that can be strategically functionalized to interact with a diverse range of biological targets.[1] The incorporation of an ethyl carboxylate group at the C2 position introduces a key point for chemical modification and interaction with biological systems. This scaffold is a derivative of ε-caprolactam, a widely produced chemical, suggesting accessible synthetic pathways.[1] Its structural features make it a compelling starting point for library synthesis and lead optimization in drug discovery programs.[1][2][3]
Physicochemical Properties
A precise understanding of the physicochemical properties of ethyl 7-oxoazepane-2-carboxylate is fundamental for its application in research. The following table summarizes its key identifiers and calculated properties. A notable gap exists in experimentally determined data, highlighting an area for future characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | [4] |
| Molecular Weight | 185.22 g/mol | |
| IUPAC Name | ethyl 7-oxoazepane-2-carboxylate | [4] |
| CAS Number | Not available | |
| Appearance | No data available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[5] | |
| Predicted XlogP | 0.6 | [4] |
Chemical Reactivity & Synthesis
The reactivity of ethyl 7-oxoazepane-2-carboxylate is governed by its three primary functional groups: the cyclic amide (lactam), the ethyl ester, and the alpha-carbon to the ester carbonyl.
-
Lactam: The amide bond within the seven-membered ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would result in ring-opening to form an amino acid derivative.
-
Ester: The ethyl ester is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[6] It can also undergo transesterification with other alcohols.
-
α-Carbon: The carbon atom situated between the ester and the lactam nitrogen can be deprotonated with a strong base, creating a nucleophilic center for alkylation or other C-C bond-forming reactions.
Generalized Synthetic Workflow
The synthesis of 7-oxoazepane-2-carboxylate derivatives typically commences from ε-caprolactam. The general strategy involves the deprotonation of the α-carbon to the lactam carbonyl, followed by carboxylation and subsequent esterification.
Experimental Protocol: Synthesis of Ethyl 7-Oxoazepane-2-carboxylate
This protocol is adapted from established methods for the C2-functionalization of caprolactam.[1][7] The causality for using a strong, non-nucleophilic base like n-butyllithium at cryogenic temperatures is to ensure complete and specific deprotonation at the α-carbon (C2) while preventing competitive nucleophilic attack at the lactam carbonyl.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add ε-caprolactam (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to maintain the stability of the lithiated intermediate and prevent side reactions.
-
Deprotonation: Add n-butyllithium (n-BuLi, ~1.3 eq) dropwise via syringe. The solution will typically change color, indicating the formation of the anion. Stir the mixture at -78 °C for 30-60 minutes.
-
Carboxylation: Slowly add ethyl chloroformate (1.2 eq) to the reaction mixture. The electrophilic chloroformate is attacked by the C2 anion, forming the desired ester.
-
Quenching: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. This step neutralizes any remaining base and protonates the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure ethyl 7-oxoazepane-2-carboxylate.
Stability Profile: A Critical Analysis
The stability of a drug candidate is a cornerstone of its developability. For ethyl 7-oxoazepane-2-carboxylate, the primary liabilities are the ester and lactam functionalities, which are susceptible to hydrolysis.
Hydrolytic Stability
Hydrolysis is the most probable degradation pathway. The rate of hydrolysis is highly dependent on pH and temperature.
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Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of both the ester and the lactam makes them more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening of the lactam and/or hydrolysis of the ester to the carboxylic acid.[8]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbons occurs.[8][9] This process is generally faster and effectively irreversible for the ester, as the resulting carboxylate is deprotonated and resistant to further attack.[8] The lactam is also susceptible to base-catalyzed ring-opening.
Thermal & Photochemical Stability
-
Thermal Stability: While specific data is lacking, related caprolactam derivatives exhibit considerable thermal stability.[10][11] However, prolonged exposure to high temperatures, especially in the presence of moisture or catalysts, can accelerate degradation.[12]
-
Photostability: As with many organic molecules, exposure to high-energy UV light can potentially lead to degradation through radical mechanisms. Photostability studies are a standard part of forced degradation testing.[13]
Potential Degradation Pathways
The two most likely degradation pathways involve the cleavage of the ester and the lactam ring. Understanding these pathways is crucial for identifying and quantifying degradation products in stability studies.
Protocols for Stability Assessment
A self-validating system for assessing stability is essential. Forced degradation studies are used to identify potential degradation products and establish a stability-indicating analytical method.
Protocol for Forced Degradation Studies
This protocol is designed to stress the compound under various conditions to simulate long-term storage and identify likely degradation products.[13]
-
Stock Solution Preparation: Prepare a stock solution of ethyl 7-oxoazepane-2-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60-80 °C for a predefined period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration with the mobile phase.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for a set time (e.g., 8 hours). Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in a hot air oven at a controlled temperature (e.g., 105 °C) for 24 hours. After cooling, dissolve the sample in the mobile phase to the desired concentration.
-
Photostability: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from all potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH controlled) and an organic solvent (e.g., acetonitrile or methanol) is typically required.
-
Detection: A photodiode array (PDA) detector is crucial. It allows for the assessment of peak purity, ensuring that the parent peak is free from co-eluting degradants. Mass spectrometry (MS) can be coupled to HPLC to identify the mass of the degradation products, aiding in their structural elucidation.[14][15][16]
Handling, Storage, and Formulation Considerations
Based on the chemical properties and stability profile, the following best practices are recommended for researchers and drug development professionals.
Handling and Storage
-
Storage Conditions: To minimize hydrolytic and potential oxidative degradation, ethyl 7-oxoazepane-2-carboxylate should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and dark place.[17] Refrigeration (2-8 °C) is recommended for long-term storage.[17]
-
Handling: Avoid exposure to moisture and air. Use of a glove box or desiccator for weighing and handling is advisable. As with all chemicals, appropriate personal protective equipment (PPE) should be worn.[5][18][19]
Implications for Formulation
-
pH Control: For liquid formulations, the pH must be carefully controlled to minimize hydrolysis. A pH range close to neutral (pH 6-7) is generally optimal for the stability of ester-containing compounds. Buffering agents should be selected carefully to avoid catalysis of degradation.
-
Excipient Compatibility: Compatibility studies with potential excipients are essential. Excipients containing reactive functional groups or residual moisture can negatively impact the stability of the active pharmaceutical ingredient (API).
-
Solid Dosage Forms: For solid formulations, controlling moisture content is paramount. The use of desiccants in packaging may be necessary.
Conclusion and Future Perspectives
Ethyl 7-oxoazepane-2-carboxylate is a molecule with considerable potential, offering a versatile scaffold for medicinal chemistry.[1] Its primary stability liability is its susceptibility to hydrolysis at both the ester and lactam functionalities. A thorough understanding of its degradation pathways and the implementation of robust analytical methods are critical for its successful development as a therapeutic agent.
Future research should focus on the full experimental characterization of its physicochemical properties, including melting point, boiling point, and solubility in various pharmaceutically relevant solvents. Detailed kinetic studies of its hydrolysis under a range of pH and temperature conditions would provide invaluable data for predicting shelf-life and guiding formulation development.
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